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Compound of Interest

Compound Name: Cosmene

Cat. No.: B1231485

Spectroscopic Data of Cosmene: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cosmene ((3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene), a naturally occurring monoterpene
found in various plants.[1] The information presented herein is essential for the identification,
characterization, and quantification of this compound in complex matrices such as essential oils
and plant extracts. This document details nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cosmene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimentally derived public data, the following *H NMR
spectral data is predicted based on the known structure of cosmene and established chemical
shift ranges for conjugated polyenes.[2][3] The spectrum is expected to be complex due to
second-order effects and potential overlap of signals for the olefinic protons.
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Solvent: CDCls, Reference: TMS (0.00 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~1.85 S 3H C10-Hs
~1.90 S 3H C9-Hs
~5.00 d,J=15Hz 1H H-1a (trans to C3)
~5.20 d,J=15Hz 1H H-1b (cis to C3)
~5.50 d,J=10.5Hz 1H H-8
~5.80 - 6.50 m 4H H-3, H-4, H-5, H-7

1.1.2. 3C NMR (Carbon-13 NMR) Data

The following 13C NMR data is available from public spectral databases.[1]

Solvent: Not specified

Chemical Shift (d) (ppm) Assignment
12.5 C-9

20.7 C-10

117.0 C-1

123.9 C-8

128.0 C-4

131.2 C-5

132.8 C-3

134.9 C-7

135.8 C-6

141.5 C-2
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Infrared (IR) Spectroscopy

The vapor phase IR spectrum of cosmene is characterized by the following absorption bands.

Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch (sp2 C-H)
2970 - 2850 Strong C-H stretch (sp?® C-H)
~1640 Medium C=C stretch (conjugated)
~1600 Medium C=C stretch (conjugated)
~1000 - 650 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry data for cosmene is available from the NIST WebBook. The data was likely
obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (El).

miz Relative Intensity (%) Assighment

134 ~30 [M]* (Molecular lon)
119 100 [M-CHs]* (Base Peak)
91 ~40 [C7H7]* (Tropylium ion)
77 ~20 [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data
presented above. These are generalized protocols suitable for the analysis of cosmene and
other volatile terpenes.

NMR Spectroscopy

Sample Preparation:
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o Accurately weigh approximately 5-10 mg of the purified cosmene sample.

e Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

IH NMR Spectroscopy Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer

e Pulse Program: Standard single-pulse experiment (zg30 or similar)

e Solvent: CDCls

e Temperature: 298 K

e Number of Scans (NS): 16-64 (signal dependent)

o Relaxation Delay (D1): 1-5s

e Acquisition Time (AQ): 2-4 s

e Spectral Width (SW): 12-16 ppm

o Data Processing: Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy Parameters:

Spectrometer: 100 MHz or higher field NMR spectrometer

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar)

Solvent: CDCl3

Temperature: 298 K

Number of Scans (NS): 1024 or more (due to low natural abundance of 13C)
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Relaxation Delay (D1): 2 s

Acquisition Time (AQ): 1-2 s

Spectral Width (SW): 0-200 ppm

Data Processing: Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the solvent signal (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of the liquid cosmene sample onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the plates in the spectrometer's sample holder.

FTIR Spectroscopy Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
e Mode: Transmission

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty salt plates should be acquired prior
to sample analysis.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1231485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

» Prepare a stock solution of cosmene in a volatile solvent such as hexane or
dichloromethane at a concentration of approximately 1 mg/mL.

» Perform serial dilutions to prepare a working solution of approximately 10 pg/mL.
o Transfer the working solution to a 2 mL GC autosampler vial.

GC-MS Parameters:

Gas Chromatograph: Agilent 7890B GC or equivalent
e Mass Spectrometer: Agilent 5977A MSD or equivalent

e Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent non-polar capillary
column

e Injector Temperature: 250 °C
e Injection Volume: 1 uL
o Split Ratio: 50:1 (can be adjusted based on concentration)
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
e Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 minutes

o Ramp: Increase to 240 °C at a rate of 10 °C/min

o Hold: 5 minutes at 240 °C
e MS Transfer Line Temperature: 280 °C

e lon Source Temperature: 230 °C
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 lonization Mode: Electron lonization (El) at 70 eV
e Mass Range: m/z 40-400
o Data Acquisition: Full scan mode

o Data Analysis: The resulting mass spectra can be compared with spectral libraries (e.qg.,
NIST, Wiley) for compound identification.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual signaling pathway where a compound like cosmene might be investigated for its
biological activity.
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Caption: General workflow for the spectroscopic analysis of a natural product like cosmene.
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Caption: Conceptual signaling pathway for investigating the biological activity of cosmene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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